1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol
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Overview
Description
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol is a heterocyclic compound that features a fused pyrazine and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol can be synthesized via a two-step pathway. The first step involves the Ugi-four-component condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to give the corresponding Ugi-adducts. This adduct then undergoes intramolecular hydroamination in the presence of potassium carbonate in acetonitrile at room temperature to afford diastereoselective synthesis of a range of oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazinoindole derivatives.
Substitution: Substitution reactions, particularly at the indole ring, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted and functionalized pyrazinoindole derivatives, which can have different pharmacological and chemical properties .
Scientific Research Applications
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrazino[1,2-a]indole-3-carboxamide: This compound has a carboxamide group, which can influence its biological activity and chemical reactivity.
1,2,3,4-Tetrahydropyrazino[1,2-a]indole-1-one: The presence of a ketone group in this compound can lead to different chemical and pharmacological properties.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]indol-7-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-2-1-8-5-9-7-12-3-4-13(9)11(8)6-10/h1-2,5-6,12,14H,3-4,7H2 |
InChI Key |
MJJYIPCQQFKVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC3=C2C=C(C=C3)O)CN1 |
Origin of Product |
United States |
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